
Methyl 2-(acetoxy(2-bromophenyl)methyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(acetoxy(2-bromophenyl)methyl)acrylate is a chemical compound with the molecular formula C11H11BrO4. It is a derivative of acrylate and contains a bromophenyl group, making it useful in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-bromophenol and acetic anhydride.
Reaction Steps: The 2-bromophenol is acetylated to form 2-bromoacetophenone, which is then reacted with methyl acrylate under basic conditions to produce the final compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches using reactors that allow precise control over temperature and pressure.
Purification: The product is purified through recrystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized products.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Bromoalkanes and alcohols.
Substitution Products: Iodo derivatives and other substituted phenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents. Industry: It is utilized in the manufacture of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Methyl 2-(acetoxy(2-bromophenyl)methyl)acrylate exerts its effects depends on the specific application. In drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological system and the intended use.
Comparación Con Compuestos Similares
Methyl 2-(acetoxyphenyl)methylacrylate: Lacks the bromine atom.
Methyl 2-(acetoxy(2-chlorophenyl)methyl)acrylate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: The presence of the bromine atom in Methyl 2-(acetoxy(2-bromophenyl)methyl)acrylate makes it more reactive in certain substitution reactions compared to its chlorinated counterpart. This reactivity can be advantageous in specific synthetic applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Propiedades
Número CAS |
265299-12-5 |
|---|---|
Fórmula molecular |
C13H13BrO4 |
Peso molecular |
313.14 g/mol |
Nombre IUPAC |
methyl 2-[acetyloxy-(2-bromophenyl)methyl]prop-2-enoate |
InChI |
InChI=1S/C13H13BrO4/c1-8(13(16)17-3)12(18-9(2)15)10-6-4-5-7-11(10)14/h4-7,12H,1H2,2-3H3 |
Clave InChI |
GMLPRVWCCHPGMB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C1=CC=CC=C1Br)C(=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


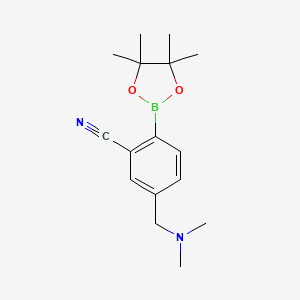
![2-Bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carbaldehyde](/img/structure/B15364287.png)
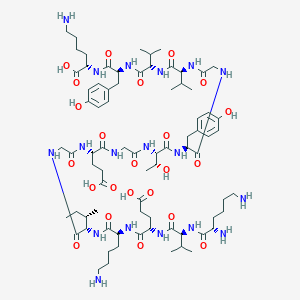
![2-[1,1'-Biphenyl]-3-yl-5-chloropyridine](/img/structure/B15364300.png)


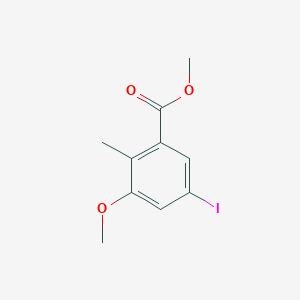
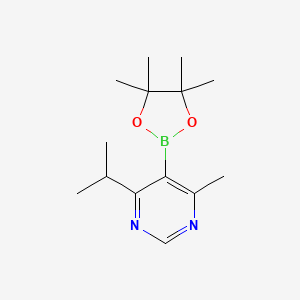
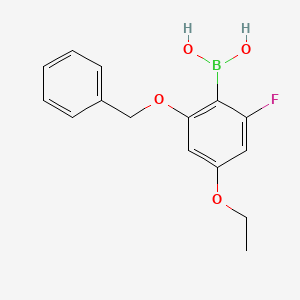
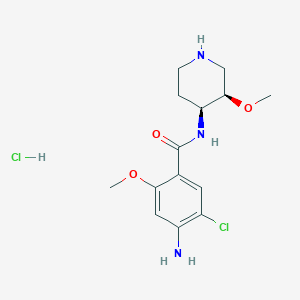



![n-[2-(2-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B15364363.png)
